molecular formula C24H20BrN3O6 B11619830 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B11619830
M. Wt: 526.3 g/mol
InChI Key: MNRZSZBJIIKHHZ-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including bromobenzoyl, tert-butyl, oxazole, hydroxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include bromobenzoyl chloride, tert-butylamine, oxazole derivatives, and nitrobenzene.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrol-2-one derivatives, oxazole-containing molecules, or compounds with bromobenzoyl and nitrophenyl groups.

Uniqueness

The uniqueness of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H20BrN3O6

Molecular Weight

526.3 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20BrN3O6/c1-24(2,3)17-12-18(26-34-17)27-20(13-6-10-16(11-7-13)28(32)33)19(22(30)23(27)31)21(29)14-4-8-15(25)9-5-14/h4-12,20,29H,1-3H3/b21-19+

InChI Key

MNRZSZBJIIKHHZ-XUTLUUPISA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.